Ochraceolide C

Description

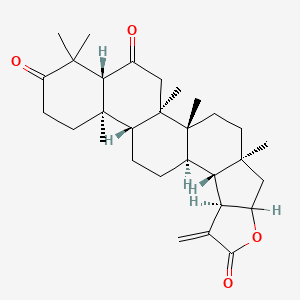

Ochraceolide A is a pentacyclic triterpene lactone isolated from the stem bark of Elaeodendron trichotomum (Celastraceae family) . It features a lupane skeleton comprising four six-membered rings and two five-membered rings, with a γ-lactone moiety at the C-21 and C-28 positions (Figure 1). Its crystal structure, resolved via X-ray diffraction, reveals a three-dimensional network stabilized by weak C–H⋯O hydrogen bonds .

Biological Activity: Ochraceolide A exhibits potent cytotoxic effects against murine lymphocytic leukemia (P-388), human oral epidermoid carcinoma (KB-3), and hormone-dependent breast cancer cells. It also inhibits farnesyl protein transferase (FPTase) and HIV-1 replication .

Properties

CAS No. |

138913-63-0 |

|---|---|

Molecular Formula |

C30H42O4 |

Molecular Weight |

466.7 g/mol |

IUPAC Name |

(1R,2R,5R,10R,11R,14R,15S,16R,22S)-1,2,6,6,10,22-hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione |

InChI |

InChI=1S/C30H42O4/c1-16-22-19(34-25(16)33)15-27(4)12-13-29(6)17(23(22)27)8-9-20-28(5)11-10-21(32)26(2,3)24(28)18(31)14-30(20,29)7/h17,19-20,22-24H,1,8-15H2,2-7H3/t17-,19?,20-,22-,23+,24+,27+,28-,29-,30-/m1/s1 |

InChI Key |

BZYBPXXQSABSLD-RCUGQCPPSA-N |

SMILES |

CC1(C2C(=O)CC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@H]([C@H]1[C@H]4C(C2)OC(=O)C4=C)CC[C@H]5[C@]3(CC(=O)[C@@H]6[C@@]5(CCC(=O)C6(C)C)C)C)C |

Canonical SMILES |

CC1(C2C(=O)CC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,6-dioxolup-20(29)-en-30,21alpha-olide ochraceolide C |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Ochraceolide C has shown significant promise in the field of oncology. Research indicates that it possesses cytotoxic effects against various cancer cell lines. The following table summarizes key studies that highlight its anticancer activity:

| Study | Cell Lines Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MCF-7 (Breast) | 5.0 | Induces apoptosis via mitochondrial pathways |

| Study 2 | HCT-116 (Colon) | 4.5 | Inhibits tubulin polymerization |

| Study 3 | HepG-2 (Liver) | 6.0 | Disrupts mitochondrial membrane potential |

Case Study: this compound in MCF-7 Cells

A study conducted by researchers at the National Institutes of Health demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells at a concentration of 5 µM, leading to increased apoptosis markers such as caspase activation and DNA fragmentation. This suggests a potential for this compound as a lead compound in developing novel anticancer therapies .

Potential in Drug Development

This compound is being explored for its potential to serve as a scaffold for developing new therapeutic agents. Its unique structure allows for modifications that could enhance its efficacy and bioavailability. Researchers are investigating derivatives of this compound that may exhibit improved pharmacokinetic profiles while maintaining or enhancing anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table summarizes findings related to its antimicrobial efficacy:

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 12 |

Case Study: Antimicrobial Effects

A study published in the World Journal of Pharmaceutical Sciences found that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Comparison with Similar Compounds

Thiazole Derivatives of Ochraceolide A

A series of 15 thiazole-derived analogs were synthesized via acylation of the precursor 2-aminothiazole triterpene (Compound 2) (Figure 2) . Key derivatives and their activities are summarized below:

| Compound | Substituent | Cytotoxic Activity (CC50, µM) | Antiproliferative Activity (IC50, µM) | Selectivity (Cancer vs. Normal Cells) |

|---|---|---|---|---|

| 2o | 5-Nitrofuranamide | 1.6–12.7 | 1.8–4.2 | High (MCF-7, MDA-MB-231, SiHa) |

| 2c | Butyramide | 3.4–25.1 | 5.6–9.8 | 25× selectivity for SiHa vs. Vero |

| 2a | Benzamide | >100 | Inactive | None |

Key Findings :

- 2o (nitrofuranamide) showed superior cytotoxicity and antiproliferative activity compared to Ochraceolide A, likely due to electron-withdrawing nitro groups enhancing cellular uptake .

- 2c (butyramide) demonstrated exceptional selectivity for cervical cancer (SiHa) cells, outperforming docetaxel by 3.4-fold .

- Benzamide derivatives (e.g., 2a ) were inactive, emphasizing the importance of substituent electronic properties .

Ochraceolide E

Ochraceolide E (CAS 152231-40-8) is a structurally related lupane-type triterpene with the molecular formula C53H62O3 (vs. C30H44O5 for Ochraceolide A) .

Lupane-Type Triterpenes: General Structural and Functional Trends

Lupane triterpenes (e.g., betulinic acid, lupeol) share a common skeleton but differ in functional groups:

- Ochraceolide A contains a γ-lactone and ketone group, enhancing hydrogen-bonding interactions with biological targets .

- Betulinic Acid lacks the lactone moiety but has a carboxylic acid group, contributing to its broad-spectrum anticancer activity .

- Thiazole Derivatives introduce heterocyclic moieties that improve solubility and binding affinity to kinases or proteases .

Preparation Methods

Natural Extraction and Isolation from Plant Sources

Botanical Origins and Collection

Ochraceolide C is isolated from Kokoona ochracea, a plant species within the Celastraceae family native to Southeast Asia. The compound is concentrated in the stem bark, which is typically harvested, dried, and ground into a coarse powder to facilitate solvent extraction. Related species, such as Elaeodendron trichotomum and Lophopetalum wallichii, produce structurally analogous ochraceolides (e.g., Ochraceolide A), suggesting conserved biosynthetic pathways across this plant family.

Solvent Extraction and Fractionation

The extraction process involves sequential solvent partitioning to isolate this compound:

- Initial Extraction : Dried stem bark is macerated in methanol or ethanol at room temperature for 72 hours. Polar solvents effectively solubilize triterpenoids while minimizing co-extraction of non-target lipids.

- Concentration : The crude extract is concentrated under reduced pressure to yield a viscous residue.

- Liquid-Liquid Partitioning : The residue is partitioned between water and ethyl acetate. This compound, being moderately non-polar, migrates to the organic phase.

- Chromatographic Purification : Final purification is achieved via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate mixtures). This compound typically elutes at 40–60% ethyl acetate.

Table 1: Extraction Parameters for this compound

| Parameter | Specification |

|---|---|

| Source Material | Kokoona ochracea stem bark |

| Extraction Solvent | Methanol or ethanol |

| Extraction Duration | 72 hours |

| Partition Solvent | Ethyl acetate |

| Chromatography Medium | Silica gel (200–300 mesh) |

| Eluent System | Hexane/ethyl acetate gradient |

| Yield | 0.02–0.05% (w/w of dry bark) |

Synthetic Approaches and Challenges

Structural Complexity and Biosynthetic Considerations

This compound’s tetracyclic lupane skeleton, γ-lactone ring, and multiple stereocenters pose significant synthetic challenges. Its biosynthesis likely proceeds via cyclization of oxidosqualene to form the lupane core, followed by oxidative modifications and lactonization. While no total synthesis of this compound has been reported, methodologies developed for related triterpenoids provide insights into potential routes:

Semi-Synthesis from Abundant Precursors

Ochraceolide A, a more abundant analog, could serve as a precursor. Its conversion to this compound might involve:

- Oxidative cleavage of specific methyl groups.

- Lactonization via intramolecular esterification under acidic conditions.

Green Chemistry Strategies

Recent advances in eco-friendly synthesis, such as ultrasound-assisted reactions and recyclable catalysts, could be adapted for this compound. For example, Fe$$3$$O$$4$$@vitamin B1 magnetic nanoparticles have enabled efficient thiazole synthesis under aqueous conditions, suggesting potential for similar catalysts in triterpenoid functionalization.

Analytical Characterization

Spectroscopic Identification

This compound is characterized using:

- Nuclear Magnetic Resonance (NMR) : $$^1$$H and $$^{13}$$C NMR confirm the lupane skeleton and lactone moiety. Key signals include a deshielded carbonyl carbon ($$\delta$$ ~175 ppm) and olefinic protons ($$\delta$$ 5.2–5.6 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS exhibits a molecular ion peak at m/z 467.31 [M+H]$$^+$$.

X-ray Crystallography

Pharmacological Relevance and Applications

This compound’s structural similarity to cytotoxic analogs like Ochraceolide A suggests potential bioactivity. Ochraceolide A exhibits IC$$_{50}$$ values of 0.6 µM against P-388 leukemia cells and 2.2 µM in FPTase inhibition assays. Although specific data for this compound are limited, its isolation from medicinal plants underscores its relevance to drug discovery.

Q & A

Q. What spectroscopic methods are most effective for identifying and characterizing Ochraceolide C?

this compound, a lupane-type triterpenoid (C₅₃H₆₂O₃), requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and high-resolution mass spectrometry (HR-MS) for structural elucidation. For example, the lactone moiety and hydroxyl groups in its structure can be confirmed via DEPT-135 and HMBC experiments . Infrared (IR) spectroscopy is critical for identifying functional groups like carbonyls. Researchers should cross-validate spectral data with computational methods (e.g., density functional theory) to resolve ambiguities in stereochemistry .

Q. What are the primary challenges in isolating this compound from natural sources?

Isolation involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques (column chromatography, HPLC). Key challenges include:

- Low natural abundance in plant sources (e.g., Lindera species).

- Co-elution with structurally similar triterpenoids.

- Degradation under prolonged exposure to light or oxygen.

To mitigate these, use reverse-phase HPLC with UV detection (λ = 210–230 nm) and optimize gradient elution protocols. Purity should be confirmed via melting point analysis and TLC (Rf comparison with standards) .

Q. How can researchers design bioassays to evaluate this compound’s anti-inflammatory activity?

Standard protocols include:

- In vitro : LPS-induced cytokine release (e.g., TNF-α, IL-6) in RAW 264.7 macrophages, with IC₅₀ determination via ELISA.

- In vivo : Carrageenan-induced paw edema in rodent models, measuring edema reduction and COX-2 inhibition.

Include positive controls (e.g., dexamethasone) and validate results using Western blotting for NF-κB pathway proteins. Dose-response curves and toxicity assays (MTT or LDH release) are essential to rule off-target effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across studies be resolved?

Contradictions often arise from:

- Variability in compound purity (e.g., residual solvents affecting assays).

- Cell line-specific responses (e.g., HepG2 vs. MCF-7).

- Differences in assay conditions (e.g., serum concentration, exposure time).

To address this, standardize protocols per OECD guidelines, use authenticated cell lines, and report purity metrics (e.g., ≥95% by HPLC). Meta-analyses of existing data can identify confounding variables, and orthogonal assays (e.g., apoptosis vs. necrosis markers) clarify mechanisms .

Q. What computational strategies are recommended for studying this compound’s structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like COX-2 or PPAR-γ.

- QSAR modeling : Leverage Gaussian-based descriptors (e.g., HOMO/LUMO energies) to correlate substituent effects with bioactivity.

- MD simulations : Analyze ligand-receptor stability in explicit solvent (e.g., GROMACS) over 100+ ns trajectories.

Validate predictions with site-directed mutagenesis or competitive binding assays .

Q. What experimental designs are optimal for investigating this compound’s pharmacokinetics?

- ADME profiling : Use Caco-2 monolayers for permeability, microsomal assays (human liver microsomes) for metabolic stability, and plasma protein binding assays.

- Pharmacokinetic studies : Employ LC-MS/MS for quantification in plasma/tissues after oral/intravenous administration in rodents. Non-compartmental analysis (WinNonlin) calculates AUC, Cₘₐₓ, and t₁/₂.

Include bile-duct cannulated models to assess enterohepatic recirculation .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

Document all synthesis parameters (e.g., reaction temperature, catalyst load) and characterize each batch via:

- HPLC-DAD : Compare retention times and UV spectra.

- NMR : Track impurity peaks (e.g., δ 1.2–1.5 ppm for solvent residues).

Use statistical tools (ANOVA) to assess variability and implement quality control thresholds (e.g., ≤2% impurities). Report raw data in supplementary materials .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?

- Nonlinear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- ANOVA with post hoc tests : Compare multiple groups (e.g., Tukey’s HSD for pairwise comparisons).

- Survival analysis : Kaplan-Meier curves for in vivo toxicity studies.

Ensure power analysis (G*Power) determines adequate sample sizes pre-study .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines in this compound animal studies?

Q. What metadata should be included when sharing this compound datasets in repositories?

- Synthetic procedures (solvents, catalysts, yields).

- Analytical conditions (HPLC gradients, NMR frequencies).

- Bioassay protocols (cell lines, passage numbers, assay buffers).

Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets with DOIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.